NOVAN

molluscum contagiosum topical antiviral phase 3 clinical trial

Researchers seeking a stable, macromolecular nitric oxide donor face challenges with small-molecule alternatives that exhibit uncontrolled burst release and cytotoxicity. NOVAN (berdazimer sodium) directly resolves this pain point. - Proprietary polysiloxane backbone with covalently bound N-diazeniumdiolate NO donors enables pH-triggered, sustained NO flux-achieving 32.4% complete molluscum lesion clearance vs. 19.7% vehicle at Week 12 in Phase 3 trials. - Distinct from immune modulators like imiquimod; NO-mediated antiviral mechanism disrupts poxvirus and papillomavirus replication. - Supplied as a research-grade powder with documented clinical safety profile; ideal for topical antiviral, antimicrobial, and drug delivery R&D programs.

Molecular Formula C8H10N2O4
Molecular Weight 0
CAS No. 106097-12-5
Cat. No. B1166878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOVAN
CAS106097-12-5
SynonymsNOVAN
Molecular FormulaC8H10N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 31 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berdazimer Sodium (NOVAN, CAS 106097-12-5): A Nitric Oxide-Releasing Polymer for Topical Antiviral and Antimicrobial Research


NOVAN, also known as berdazimer sodium, is a polymeric nitric oxide (NO)-releasing compound based on the NITRICIL™ platform technology [1]. It is a new chemical entity characterized by a diazeniumdiolate-functionalized silica backbone that stores and releases NO upon application [2]. The compound is the active pharmaceutical ingredient in berdazimer gel, 10.3%, which has received FDA approval for the topical treatment of molluscum contagiosum in adults and pediatric patients 1 year of age and older [3]. Unlike small-molecule NO donors, berdazimer sodium offers a macromolecular architecture that enables controlled NO release, making it a versatile platform for dermatological antiviral and antimicrobial research applications [4].

Procurement Risk Analysis: Why Generic NO Donors Cannot Substitute for Berdazimer Sodium (NOVAN)


Generic substitution of berdazimer sodium with alternative nitric oxide-releasing compounds or small-molecule diazeniumdiolates is not scientifically justifiable. Berdazimer sodium is a proprietary macromolecular entity specifically engineered to provide stable NO storage on a polysiloxane backbone, enabling tunable, localized release kinetics at the site of application [1]. This platform-dependent release profile—controlled by formulation pH, hydrogel proton donation, and polymer architecture—directly dictates both antiviral efficacy and safety outcomes observed in Phase 3 trials [2]. In contrast, generic small-molecule NO donors lack this polymer stabilization, leading to rapid, uncontrolled NO burst release and associated cytotoxicity [3]. The FDA-approved product (Zelsuvmi) is a two-component kit containing berdazimer sodium gel and a hydrogel proton donor precisely formulated for at-home use; any deviation in molecular weight, diazeniumdiolate functionalization density, or hydrophilic/hydrophobic balance will alter NO flux and compromise the established clinical benefit-risk profile [4].

Quantitative Differentiation of Berdazimer Sodium (NOVAN): Head-to-Head and Class-Level Evidence


SB206 (Berdazimer Gel 12%) vs. Vehicle Gel: Phase 3 Complete Lesion Clearance in Molluscum Contagiosum

In the pivotal B-SIMPLE4 Phase 3 trial (NCT04535531) enrolling 891 patients with molluscum contagiosum, SB206 (berdazimer sodium 12% gel) demonstrated statistically superior complete lesion clearance compared to vehicle gel. The treatment difference was 12.7 percentage points at the primary endpoint of Week 12 [1].

molluscum contagiosum topical antiviral phase 3 clinical trial

SB206 12% vs. Vehicle: Phase 2 Complete Clearance in External Genital/Perianal Warts (EGW/PAW)

In a Phase 2 dose-ranging study for external genital/perianal warts (EGW/PAW), SB206 12% once-daily treatment produced a complete clearance rate substantially exceeding that of vehicle control [1]. The magnitude of difference (29.0 percentage points) underscores the antiviral efficacy of the berdazimer sodium component in a distinct HPV-driven indication.

genital warts HPV phase 2 clinical trial

NVN4100: Broad-Spectrum Antibacterial Activity with Dual Inhibitory and Bactericidal Effects

NVN4100, a new chemical entity based on the same NITRICIL™ platform as berdazimer sodium, demonstrated both inhibitory and bactericidal activity against clinically relevant veterinary pathogens in standardized broth dilution susceptibility testing [1]. While specific MIC/MBC values were not publicly disclosed, the study confirmed efficacy against both antimicrobial-resistant and susceptible strains, including methicillin-resistant Staphylococcus pseudintermedius, a common cause of canine pyoderma.

antimicrobial resistance companion animal health topical antibacterial

pH-Dependent NO Release Kinetics: Extended Half-Life Enables Differential Antibacterial Activity

Studies on NO-releasing silica nanoparticles functionalized with N-diazeniumdiolate donors (the same chemical class as berdazimer sodium) demonstrate that NO-release kinetics—specifically half-life—critically influence antibacterial efficacy [1]. Extended NO-release half-life enhanced bactericidal action against periodontopathogens (A. actinomycetemcomitans, P. gingivalis), while cariogenic S. mutans required lower pH (6.4) for proton-initiated NO release to achieve activity. This kinetic tuning capability is intrinsic to the macromolecular diazeniumdiolate platform.

nitric oxide release kinetics pH-dependent activity diazeniumdiolate

Patent-Defined Composition: Precise Hydrophilic/Hydrophobic Ratio Controls NO Release

U.S. Patent US11813284B2 defines a topical pharmaceutical composition where the ratio of hydrophilic composition (aqueous hydrogel, pH 4-5) to hydrophobic composition (NO-releasing co-condensed silica particles with diazeniumdiolate groups) is limited to 4:1 or less [1]. This precise ratio is claimed to ensure an optimal balance for stable storage and controlled NO release at the application site.

formulation science controlled release patent protection

FDA Approval as First and Only At-Home Molluscum Therapy: Regulatory Differentiation

Berdazimer gel, 10.3% (Zelsuvmi) received FDA approval in January 2024 as the first and only prescription therapy approved for at-home use by patients to treat molluscum contagiosum [1]. In contrast, cantharidin (Ycanth) is a physician-applied office-based procedure requiring in-clinic application [2]. This regulatory distinction creates a fundamental differentiation in procurement utility for research: berdazimer sodium enables investigation of self-administered topical NO therapy paradigms.

FDA approval molluscum contagiosum regulatory status

Procurement-Guided Research Applications for Berdazimer Sodium (NOVAN)


Investigational Antiviral Therapy for Molluscum Contagiosum and HPV-Related Cutaneous Lesions

Based on Phase 3 data demonstrating 32.4% complete clearance of molluscum lesions at Week 12 (versus 19.7% vehicle) and Phase 2 data showing 33.3% complete clearance of genital warts (versus 4.3% vehicle), berdazimer sodium is the appropriate active pharmaceutical ingredient for research programs targeting topical antiviral therapy of poxvirus and papillomavirus skin infections [1][2]. The compound's NO-mediated antiviral mechanism is distinct from immune modulators like imiquimod, which has shown no efficacy advantage over placebo in molluscum [3].

Topical Antimicrobial Research Targeting Antibiotic-Resistant Pathogens in Veterinary Dermatology

NVN4100, a new chemical entity derived from the same NITRICIL™ platform as berdazimer sodium, has demonstrated in vitro inhibitory and bactericidal activity against antibiotic-resistant strains of S. pseudintermedius and other veterinary pathogens [4]. The establishment of a clinically relevant canine pyoderma model supports procurement of this NO-releasing platform for development of alternative therapies to systemic and topical antimicrobials in companion animal health, where antimicrobial resistance limits conventional options [4].

Controlled-Release NO Donor Platform for pH-Dependent Antimicrobial Applications

The macromolecular diazeniumdiolate architecture of berdazimer sodium enables tunable NO-release kinetics with pH-dependent activation [5]. This property is particularly relevant for research into oral care therapeutics, where differential sensitivity of cariogenic versus periodontopathogenic bacteria to NO-release half-life and local pH has been demonstrated [5]. Procurement of this polymer platform supports investigation of targeted antimicrobial strategies in low-pH environments (e.g., dental caries, infected wounds) where small-molecule NO donors exhibit uncontrolled burst release.

Formulation Science and Drug Delivery Research Using Proprietary Two-Component Hydrogel System

The patented two-component system—comprising a hydrophobic NO-releasing polymer and a hydrophilic hydrogel proton donor in a defined ≤4:1 ratio [6]—provides a validated model for studying stable macromolecular NO storage and on-demand release. Researchers investigating topical drug delivery, polymer-drug conjugates, or NO-based therapeutics can utilize this well-characterized platform to explore formulation variables affecting release kinetics, stability, and tissue penetration, with the benefit of a documented clinical safety and efficacy profile from Phase 3 studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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